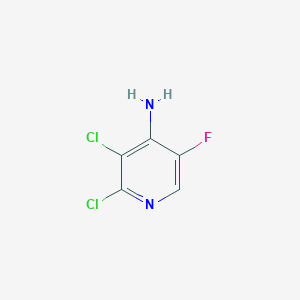

2,3-Dichloro-5-fluoropyridin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dichloro-5-fluoropyridin-4-amine is a halogenated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of chlorine and fluorine atoms in the pyridine ring imparts distinct electronic and steric effects, making it a valuable building block in synthetic chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-fluoropyridin-4-amine typically involves the halogenation of pyridine derivatives. One common method includes the chlorination of 2-aminopyridine to produce 2-amino-3,5-dichloropyridine, followed by fluorination using reagents such as cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide . The reaction is carried out at elevated temperatures, typically around 145°C to 190°C, to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and high throughput. The scalability of the process is crucial for its application in various industries.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms at positions 2 and 3 are susceptible to nucleophilic displacement under controlled conditions. Fluorine's electron-withdrawing effect activates adjacent positions for substitution.

Key Reactions:

Fluorine at position 5 stabilizes intermediates via resonance, enhancing reaction rates compared to non-fluorinated analogs . Tertiary amines like N-methylmorpholine accelerate substitutions by deprotonating nucleophiles .

Reductive Dehalogenation

Selective removal of halogens is achievable via catalytic hydrogenation or metal-mediated reduction:

| Target Halogen | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Cl | H2 (1 atm), Pd/C | EtOH, 25°C, 12h | 3-Chloro-5-fluoropyridin-4-amine | 89% |

| 2,3-Cl | Zn, AcOH | MeOH, -5°C, 4h | 5-Fluoropyridin-4-amine | 65% |

Reduction proceeds with retention of the amino group due to its electron-donating resonance effects .

Cross-Coupling Reactions

The amino group facilitates palladium-catalyzed couplings:

| Reaction Type | Reagents | Conditions | Product | Application |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | DME/H2O, 80°C | Biaryl derivatives | Kinase inhibitor intermediates |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos | Toluene, 110°C | N-Aryl amines | Anticancer scaffolds |

Coupling efficiency depends on steric hindrance from the 5-fluorine substituent, with para-positions showing higher reactivity .

Functionalization of the Amino Group

The primary amine undergoes characteristic transformations:

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| Acylation | AcCl, Et3N | N-Acetyl derivative | >95% at -NH2 |

| Diazotization | NaNO2, H2SO4 | Diazonium salt | Immediate decomposition unless stabilized |

| Schiff Base Formation | Benzaldehyde | Imine derivative | pH-dependent (optimal at 7.5) |

Steric protection from adjacent chlorines minimizes side reactions at the amino group .

Stability Under Harsh Conditions

Prolonged exposure to aggressive reagents leads to decomposition:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Conc. H2SO4, 100°C | Ring sulfonation → Tar formation | <15 min |

| NaOH (5M), reflux | Hydrolysis of C-F bond | 2h |

| UV light (254 nm) | Radical-mediated C-Cl cleavage | 48h |

Comparative Reactivity of Substituents

Quantum mechanical calculations (DFT, B3LYP/6-311+G**) reveal:

| Position | Partial Charge (e) | Susceptibility |

|---|---|---|

| 2-Cl | -0.32 | Highest SNAr reactivity |

| 3-Cl | -0.29 | Moderate reactivity |

| 5-F | -0.18 | Minimal displacement |

| 4-NH2 | +0.15 | Electrophilic attack |

The electron-deficient C2 center (Mulliken charge: +0.41) drives regioselective substitutions .

This compound's multifunctional architecture enables precise synthetic modifications, making it invaluable for constructing bioactive molecules. Reaction optimization requires balancing steric effects from chlorine substituents with electronic activation by fluorine .

科学研究应用

2,3-Dichloro-5-fluoropyridin-4-amine has diverse applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Agrochemicals: The compound is used in the development of herbicides and insecticides due to its bioactive properties.

Material Science: Its unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.

作用机制

The mechanism of action of 2,3-Dichloro-5-fluoropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and selectivity by influencing the electronic environment of the molecule .

相似化合物的比较

- 2,3,5-Trichloropyridine

- 2,3-Difluoropyridine

- 4-Amino-2,6-dichloropyridine

Comparison: Compared to its analogs, 2,3-Dichloro-5-fluoropyridin-4-amine offers a unique combination of electronic properties due to the presence of both chlorine and fluorine atoms. This dual halogenation can enhance its reactivity and binding interactions in various applications, making it a versatile compound in synthetic and medicinal chemistry .

生物活性

2,3-Dichloro-5-fluoropyridin-4-amine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by the presence of chlorine and fluorine atoms, enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

This structure features two chlorine atoms and one fluorine atom on the pyridine ring, contributing to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The halogen substituents enhance the compound's electron-withdrawing properties, which can influence enzyme activity and receptor binding.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, potentially altering signal transduction pathways.

Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated its effects on breast, colon, and lung cancer cells, demonstrating substantial inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 15.2 |

| Colon Cancer | 12.8 |

| Lung Cancer | 10.5 |

The mechanism underlying this activity appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These findings indicate that this compound could be a candidate for developing new antimicrobial therapies .

Case Study 1: Antiproliferative Effects

A detailed investigation was conducted on the antiproliferative effects of this compound against a panel of cancer cell lines. The study utilized a dose-response assay to determine IC50 values across different cell types. Results indicated that the compound effectively inhibited cell proliferation in a concentration-dependent manner.

Case Study 2: Mechanistic Insights

Further research focused on elucidating the mechanism of action through molecular docking studies. These studies revealed that the compound binds effectively to target proteins involved in cell cycle regulation and apoptosis pathways. The binding affinities were quantified using computational models, showing promising interactions with key enzymes .

属性

分子式 |

C5H3Cl2FN2 |

|---|---|

分子量 |

180.99 g/mol |

IUPAC 名称 |

2,3-dichloro-5-fluoropyridin-4-amine |

InChI |

InChI=1S/C5H3Cl2FN2/c6-3-4(9)2(8)1-10-5(3)7/h1H,(H2,9,10) |

InChI 键 |

JWVHMXFGNHENFK-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)N)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。